molecular formula C8H20BrN B13758203 Ethanaminium-1-14c,N,N,N-tri(ethyl-1-14c)-,bromide(9ci)

Ethanaminium-1-14c,N,N,N-tri(ethyl-1-14c)-,bromide(9ci)

Cat. No.: B13758203
M. Wt: 218.13 g/mol
InChI Key: HWCKGOZZJDHMNC-UVYPSEKWSA-M
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Description

Ethanaminium-1-14c,N,N,N-tri(ethyl-1-14c)-,bromide(9ci) is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are often used in disinfectants and antiseptics. This specific compound is labeled with carbon-14, a radioactive isotope, which makes it useful in various scientific research applications, particularly in tracing and studying biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanaminium-1-14c,N,N,N-tri(ethyl-1-14c)-,bromide(9ci) typically involves the alkylation of a tertiary amine with an alkyl halide. The reaction can be represented as follows:

R3N+R’-XR3N-R’+X\text{R}_3\text{N} + \text{R'-X} \rightarrow \text{R}_3\text{N-R'}^+ \text{X}^- R3​N+R’-X→R3​N-R’+X−

In this case, the tertiary amine is triethylamine, and the alkyl halide is ethyl bromide labeled with carbon-14. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of ethanaminium-1-14c,N,N,N-tri(ethyl-1-14c)-,bromide(9ci) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. Purification is typically achieved through crystallization or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethanaminium-1-14c,N,N,N-tri(ethyl-1-14c)-,bromide(9ci) undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common for quaternary ammonium compounds.

    Hydrolysis: The compound can hydrolyze under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or other strong bases.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used, such as ethanaminium derivatives.

    Oxidation: Products include oxidized forms of the compound.

    Hydrolysis: Products include the corresponding amine and alcohol.

Scientific Research Applications

Ethanaminium-1-14c,N,N,N-tri(ethyl-1-14c)-,bromide(9ci) is used in various scientific research applications:

    Chemistry: Used as a tracer in studying reaction mechanisms and pathways.

    Biology: Employed in labeling experiments to trace biochemical pathways and study cellular processes.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: Used in the development of new antimicrobial agents and disinfectants.

Mechanism of Action

The mechanism of action of ethanaminium-1-14c,N,N,N-tri(ethyl-1-14c)-,bromide(9ci) involves its interaction with cellular membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This is particularly effective against bacteria and other microorganisms. The carbon-14 labeling allows researchers to trace the compound’s distribution and interaction within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Tetramethylammonium Bromide: Another quaternary ammonium compound with similar antimicrobial properties.

    Tetraethylammonium Bromide: Similar structure but without the carbon-14 labeling.

    Benzalkonium Chloride: A widely used disinfectant with a similar mechanism of action.

Uniqueness

Ethanaminium-1-14c,N,N,N-tri(ethyl-1-14c)-,bromide(9ci) is unique due to its carbon-14 labeling, which makes it particularly valuable in research applications. This labeling allows for precise tracing and study of the compound’s behavior in various systems, providing insights that are not possible with non-labeled compounds.

Properties

Molecular Formula

C8H20BrN

Molecular Weight

218.13 g/mol

IUPAC Name

tetra((114C)ethyl)azanium;bromide

InChI

InChI=1S/C8H20N.BrH/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1/i5+2,6+2,7+2,8+2;

InChI Key

HWCKGOZZJDHMNC-UVYPSEKWSA-M

Isomeric SMILES

C[14CH2][N+]([14CH2]C)([14CH2]C)[14CH2]C.[Br-]

Canonical SMILES

CC[N+](CC)(CC)CC.[Br-]

Origin of Product

United States

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